N-Cyclohexyl-2-benzothiazolesulfenamide

Catalog No.
S595743
CAS No.
95-33-0
M.F
C13H16N2S2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-2-benzothiazolesulfenamide

CAS Number

95-33-0

Product Name

N-Cyclohexyl-2-benzothiazolesulfenamide

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2

InChI Key

DEQZTKGFXNUBJL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2

solubility

INSOL IN WATER; SOL IN BENZENE

Synonyms

N-cyclohexyl-2-benzothiazolesulfenamide, N-cyclohexyl-2-benzothiazyl sulfenamide, N-cyclohexyl-2-benzothiazylsulfenamide, thiohexam

Canonical SMILES

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2

Limited Application

While N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) finds widespread use in the rubber industry, its application in scientific research is limited. Most research involving CBS focuses on its properties and potential hazards, not its use as a research tool.

Focus on Toxicity

A significant portion of research on CBS concerns its potential toxicity. Studies have investigated its genotoxicity (ability to damage genetic material) , carcinogenicity (ability to cause cancer) , and other potential health risks . This research is crucial for understanding the safety of CBS exposure in industrial settings.

Environmental Impact

Another area of research explores the environmental impact of CBS. Studies have examined its presence in various environmental compartments, such as soil and water , and its potential effects on ecological systems. This research is important for developing strategies to minimize the environmental impact of industrial processes that use CBS.

Alternative Applications

While not a central focus of research, some studies have explored potential applications of CBS beyond the rubber industry. These include investigating its use as an anti-corrosion agent and as a precursor for the synthesis of other chemicals . These areas of research are still in their early stages and require further investigation.

N-Cyclohexyl-2-benzothiazolesulfenamide is a chemical compound primarily used as a rubber accelerator in the manufacturing of various rubber products. It is recognized for its ability to enhance the vulcanization process, which is crucial for improving the durability and elasticity of rubber materials. The compound has a molecular formula of C13H16N2S2 and a molecular weight of approximately 264.4 g/mol . Typically found as a grey or yellow powder, it possesses a slight odor and is insoluble in water, making it suitable for industrial applications .

CBS acts as a rubber cure accelerator by promoting the formation of sulfur cross-links between rubber polymer chains. The exact mechanism involves several steps, but it's believed that the S-N bond in CBS breaks during the vulcanization process, generating active species that facilitate cross-linking [].

  • Skin sensitization: CBS is a known allergen and can cause skin irritation and allergic dermatitis upon contact [, ].
  • Acute toxicity: While not acutely toxic in large doses, exposure to CBS dust or fumes can irritate the respiratory tract [].
  • Occupational hazards: Workers in rubber processing industries are at higher risk of exposure to CBS and should take appropriate safety measures [].

During the vulcanization process, N-Cyclohexyl-2-benzothiazolesulfenamide undergoes several chemical transformations. It acts as a catalyst that facilitates the cross-linking of rubber molecules through the formation of sulfur-nitrogen linkages. This process results in the creation of robust rubber networks, enhancing the mechanical properties of the final product . The initial reaction involves the cleavage of the unstable sulfur-nitrogen bond, leading to complex sequences that contribute to the vulcanization of rubber .

N-Cyclohexyl-2-benzothiazolesulfenamide has been noted for its potential biological effects, particularly in relation to skin sensitization. Studies indicate that exposure to this compound can lead to allergic reactions in sensitive individuals, necessitating caution during handling and use . Furthermore, its toxicity profile suggests that while it exhibits low acute toxicity (LD50 values greater than 5300 mg/kg in rats), it may still pose risks under certain exposure conditions .

The synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide typically involves the reaction between benzothiazole disulfide and cyclohexylamine, utilizing an inorganic or organic alkaline catalyst. A notable method described involves an oxidant-free preparation technique that achieves high yields (98-99.5%) without generating wastewater, making it suitable for industrial applications . The process includes:

  • Mixing benzothiazole disulfide with cyclohexylamine under controlled conditions.
  • Adding a catalyst (5-30% of benzothiazole disulfide weight) at temperatures between 35-85 °C.
  • Stirring continuously to ensure complete reaction and product formation.

This method emphasizes efficiency and environmental sustainability in production .

N-Cyclohexyl-2-benzothiazolesulfenamide is predominantly utilized in the rubber industry as an accelerator for vulcanization processes. Its applications include:

  • Production of tires, which constitute about two-thirds of total rubber production.
  • Manufacturing various rubber goods such as seals, gaskets, and hoses.
  • Enhancing properties like elasticity, strength, and resistance to aging in rubber products .

Research on N-Cyclohexyl-2-benzothiazolesulfenamide has highlighted its interactions with various biological systems and environmental components. It is not readily biodegradable but can undergo hydrolysis to form degradation products such as 2-mercaptobenzothiazole (MBT), which may further interact with other environmental substances . Studies have shown that its breakdown products can be partially integrated into rubber matrices or released during vulcanization processes, potentially affecting both product performance and environmental safety .

Several compounds share structural similarities with N-Cyclohexyl-2-benzothiazolesulfenamide. Key comparisons include:

Compound NameMolecular FormulaUnique Features
Benzothiazole DisulfideC7H4N2S2Precursor in synthesis; used in various applications
N,N-DicyclohexylbenzothiazolesulfenamideC16H20N2S2Higher molecular weight; different applications
2-MercaptobenzothiazoleC7H6N2SIntermediate product; used as a rubber additive

N-Cyclohexyl-2-benzothiazolesulfenamide stands out due to its specific role as a vulcanization accelerator, offering unique advantages such as improved curing rates and reduced scorching during processing compared to other similar compounds .

The synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide has evolved through various chemical strategies, each offering distinct advantages and limitations in terms of yield, scalability, and process control. The methodologies can be broadly categorized into traditional batch processes and modern continuous-flow innovations. This section systematically examines these approaches, beginning with classical batch synthesis and progressing to the forefront of microfluidic reactor technology.

Traditional Batch Synthesis Approaches

Traditional batch synthesis has long been the cornerstone of industrial production for N-Cyclohexyl-2-benzothiazolesulfenamide. These methods typically involve the oxidative condensation of 2-mercaptobenzothiazole with cyclohexylamine in the presence of various oxidants. Two principal oxidation strategies dominate the literature: sodium hypochlorite oxidation and oxygen catalytic oxidation.

Sodium Hypochlorite Oxidation

The sodium hypochlorite oxidation method is a well-established batch process that utilizes sodium hypochlorite as the oxidizing agent to facilitate the condensation of 2-mercaptobenzothiazole with cyclohexylamine. This reaction is typically conducted in aqueous medium under controlled temperature conditions. The process is characterized by its operational simplicity and high product yield, making it a preferred choice in many industrial settings [5].

The reaction mechanism involves the initial formation of a sulfenyl chloride intermediate, followed by nucleophilic attack from cyclohexylamine to yield N-Cyclohexyl-2-benzothiazolesulfenamide. Reaction parameters such as temperature, pH, and reactant concentrations are critical in determining the efficiency and selectivity of the process. Typical yields for the sodium hypochlorite oxidation method can reach up to 91.2%, as demonstrated in comparative studies [2] [5].

A representative reaction scheme is as follows:

$$
\text{2-Mercaptobenzothiazole} + \text{Cyclohexylamine} + \text{NaOCl} \rightarrow \text{N-Cyclohexyl-2-benzothiazolesulfenamide} + \text{Byproducts}
$$

The process is typically performed at moderate temperatures, with careful control of the addition rate of sodium hypochlorite to avoid over-oxidation or side reactions. The product is isolated by filtration, followed by washing and drying to yield a pure white solid.

Oxygen Catalytic Oxidation Mechanisms

Oxygen catalytic oxidation represents a greener and more sustainable alternative to traditional halogen-based oxidants. In this method, molecular oxygen serves as the terminal oxidant, often in the presence of a transition metal catalyst such as cobalt or copper salts [2] [4] [5]. The process is generally conducted in a high-pressure autoclave, with reaction temperatures maintained around 60°C and oxygen pressures up to 0.4 MPa.

The catalytic cycle involves the activation of molecular oxygen by the metal catalyst, which then facilitates the oxidation of 2-mercaptobenzothiazole to the corresponding sulfenyl intermediate. Cyclohexylamine subsequently reacts to form the desired sulfenamide. This method is noted for its high atom economy, minimal generation of hazardous byproducts, and the potential for catalyst recovery and reuse [4].

Experimental data indicate that yields of up to 96% can be achieved under optimized conditions, with reaction times typically spanning four hours [2]. The simplicity of post-reaction workup and the recyclability of the catalyst further enhance the appeal of this methodology for large-scale synthesis.

The following table provides a comparative overview of the two principal batch synthesis methods:

Synthesis MethodOxidantCatalystTypical Yield (%)Reaction Time (h)Notable Features
Sodium Hypochlorite OxidationSodium hypochloriteNone91.22–4Simple, high yield, halogen byproducts
Oxygen Catalytic OxidationOxygenCobalt/Copper87–964Green, recyclable catalyst, high yield

Continuous Microfluidic Synthesis Innovations

The advent of microfluidic technologies has revolutionized the synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide by enabling continuous, highly controlled, and scalable processes. Microreactors offer significant advantages in terms of mass transfer, heat dissipation, and process intensification, leading to improved yields and reduced reaction times [1] [6] [7] [8].

Gas-Liquid Segmented Flow Reactors

Gas-liquid segmented flow reactors are at the forefront of continuous microfluidic synthesis for N-Cyclohexyl-2-benzothiazolesulfenamide. In these systems, reactant solutions and gaseous oxygen are introduced into a capillary microreactor, forming alternating segments or slugs of gas and liquid phases. This configuration dramatically enhances the interfacial area for mass transfer, ensuring rapid and efficient mixing of reactants with oxygen [1] [6] [7].

The microreactor setup typically comprises a mixing section, a reaction section, and a temperature monitoring system. The flow regime is carefully controlled to maintain segmented flow, with gas slugs becoming progressively shorter as oxygen is consumed along the reactor length [7]. This design minimizes mass transfer limitations and allows for precise control over reaction conditions.

Key operational parameters, such as flow rates, reactant concentrations, temperature, and pressure, are systematically optimized to maximize yield and selectivity. The use of copper acetate monohydrate and ammonia as catalysts further accelerates the oxidation process, enabling high conversion rates within residence times as short as 200 seconds [1] [6].

Residence Time Optimization Strategies

Residence time, defined as the average time a reactant molecule spends in the reactor, is a critical parameter in continuous synthesis. In microfluidic systems, the enhanced mass transfer allows for significant reductions in residence time without compromising yield or selectivity [1] [6]. Systematic studies have demonstrated that optimal residence times can be as short as 200 seconds, compared to several hours required in traditional batch reactors.

Optimization strategies involve adjusting the flow rates of both liquid and gas phases to maintain the desired segmented flow regime and ensure complete conversion of reactants. The elimination of mass transfer resistance is crucial for achieving kinetic control, wherein the reaction rate is governed solely by intrinsic chemical kinetics rather than diffusion limitations [1] [6].

The following table summarizes the key operational parameters and outcomes for continuous microfluidic synthesis:

ParameterRange InvestigatedOptimal ValueYield (%)Residence Time (s)
Flow Rate (liquid phase)0.1–1.0 mL/min0.5 mL/min87200
Flow Rate (gas phase)0.1–1.0 mL/min0.5 mL/min87200
Temperature25–80°C60°C87200
Pressure0.1–0.5 MPa0.4 MPa87200
Catalyst Concentration0.1–1.0 wt% (Cu acetate)0.5 wt%87200

Catalytic Systems and Reaction Kinetics

The efficiency of both batch and continuous synthesis routes for N-Cyclohexyl-2-benzothiazolesulfenamide is heavily influenced by the choice of catalytic system and a thorough understanding of the underlying reaction kinetics. Recent research has focused on the use of copper acetate-ammonia complexes as catalysts and the development of kinetic models to guide process optimization.

Copper Acetate-Ammonia Catalysis

Copper acetate-ammonia catalysis has emerged as a highly effective system for the oxidation of 2-mercaptobenzothiazole in the presence of cyclohexylamine. The catalytic cycle involves the activation of molecular oxygen by copper(II) ions, which facilitates the formation of reactive oxygen species capable of oxidizing the thiol group to a sulfenyl intermediate [1] [6]. Ammonia serves to stabilize the copper complex and may also participate in proton transfer steps during the reaction.

Experimental studies have demonstrated that the use of copper acetate monohydrate in combination with ammonia significantly enhances the reaction rate and yield of N-Cyclohexyl-2-benzothiazolesulfenamide. Catalyst concentrations in the range of 0.1–1.0 wt% have been shown to be effective, with negligible loss of activity after multiple reaction cycles [1] [6] [4].

The recyclability of the catalyst and the absence of halogenated byproducts further underscore the environmental and economic advantages of this system. The following table illustrates the impact of catalyst concentration on yield and reaction rate:

Catalyst Concentration (wt%)Yield (%)Reaction Rate (mol/L·s)
0.1751.2 × 10⁻³
0.5872.3 × 10⁻³
1.0882.4 × 10⁻³

Kinetic Modeling (0th and 0.56th Order Relationships)

A comprehensive understanding of the reaction kinetics is essential for the rational design and optimization of both batch and continuous synthesis processes. Recent kinetic studies have revealed that the oxidation of 2-mercaptobenzothiazole to N-Cyclohexyl-2-benzothiazolesulfenamide in the presence of copper acetate-ammonia catalyst exhibits zero-order dependence with respect to 2-mercaptobenzothiazole and a fractional (0.56th) order dependence on oxygen concentration [1] [6] [8].

This kinetic behavior suggests that, under optimized conditions, the reaction rate is independent of the concentration of 2-mercaptobenzothiazole, likely due to saturation of the catalyst surface or complete conversion within the reactor. The fractional order with respect to oxygen indicates a more complex mechanism, possibly involving multiple steps in the activation and transfer of oxygen atoms.

The established rate law can be expressed as:

$$
\text{Rate} = k [\text{O}_2]^{0.56}
$$

where $$ k $$ is the rate constant and $$[\text{O}_2]$$ is the concentration of oxygen.

The following figure illustrates the relationship between reactant concentration and reaction rate, highlighting the zero-order dependence on 2-mercaptobenzothiazole and the 0.56th order dependence on oxygen:Kinetic modeling enables the identification of the kinetic-control region, wherein the reaction rate is governed solely by intrinsic chemical kinetics. This insight is crucial for scaling up the process and ensuring consistent product quality in industrial applications.

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid
Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline]

Color/Form

CREAM-COLORED POWDER

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.07549087 g/mol

Monoisotopic Mass

264.07549087 g/mol

Heavy Atom Count

17

Density

1.27

Melting Point

93-100 °C

UNII

UCA53G94EV

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Thiohexam is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-33-0

Wikipedia

N-cyclohexyl-2-benzothiazosulfenamide

Methods of Manufacturing

REACTION OF 2-BENZOTHIAZOLESULFENYL CHLORIDE WITH CYCLOHEXYLAMINE

General Manufacturing Information

Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Rubber Product Manufacturing
2-Benzothiazolesulfenamide, N-cyclohexyl-: ACTIVE

Dates

Last modified: 08-15-2023

Effect of oral Sulfenamide TS administration on prenatal development in rats

K Sitarek, B Berlińska, B Barański
PMID: 8792528   DOI: 10.1002/(SICI)1520-6866(1996)16:1<1::AID-TCM1>3.0.CO;2-M

Abstract

Sulfenamide TS (N-cyclohexyl-2-benzothiazolesulfenamide), accelerator of rubber vulcanization, was administered to female rats by gavage at doses of 50, 150, and 450 mg/kg (1%, 3%, and 8% of LD50) during organogenesis. The maternal toxicity of Sulfenamide TS was found at the highest dose of 450 mg/kg. Oral administration of this compound to female rats during organogenesis induced fetotoxic effects at doses of 50 mg/kg and higher. The dose-dependent increase in the frequency of fetuses/ litters with internal hydrocephalus was observed.


Screening study for repeated dose and reproductive/developmental toxicity of rubber accelerator, N,N-dicyclohexyl-2-benzothiazolesulfenamide, in rats

Makoto Ema, Yoshihiko Ito, Mariko Matsumoto, Akihiko Hirose, Eiichi Kamata
PMID: 17613004   DOI: 10.1080/01480540701374763

Abstract

A screening study for a vulcanization accelerator N,N-dicyclohexyl-2-benzothiazole-sulfenamide (DCBS) was performed in rats. Rats were given DCBS by gavage daily at 0, 6, 25, 100, or 400 mg/kg. Males were dosed for a total of 44 days beginning 14 days before mating. Females were dosed for a total of 40-51 days beginning 14 days before mating to day 3 of lactation. Toxicologic changes were significantly noted only at 400 mg/kg. Three females died. An increased incidence of females showing decreased locomotor activity, soil of the lower abdominal fur, and reddish tears was observed. A lowered body weight was found in males and females. Increased urinary ketones and serum inorganic phosphorus and decreased serum glutamate pyruvate transaminase in males were found. Increased absolute and relative weights of the kidneys in males and decreased absolute weight of the thymus in both sexes were noted. Significant fatty degeneration of the renal tubular epithelia, vacuolation of the adrenocortical cells, and atrophy of the spleen were observed in females. Significant decreases in the gestation index, numbers of corpura lutea, implantations, pups born and pups born alive, live birth index, and viability index were detected. It is concluded that the No Observed Adverse Effect Levels (NOAELs) for repeat dose and reproductive/developmental toxicity are 100 mg kg-1 day-1 in this screening study.


[Contact allergy to the rubber cure accelerator, thiohexam]

E Rudzki, T Napiórkowska
PMID: 6240668   DOI:

Abstract




Stability of the mercaptobenzothiazole compounds

C Hansson, G Agrup
PMID: 8428441   DOI: 10.1111/j.1600-0536.1993.tb03320.x

Abstract

An analytical quantitative high-pressure liquid chromatography (HPLC) method was developed for simultaneous determination of all mercaptobenzothiazole derivatives in the mercapto mix patch testing standard. The stability of the mercaptobenzothiazoles constituting the mercapto mix was studied both in petrolatum and in buffer solution at pH 6.5, with and without glutathione. In petrolatum vehicle, dibenzothiazyl disulfide was the dominant compound found in stored mercapto mix. In buffer solution at pH 6.5, 2-mercaptobenzothiazole and the sulfenamide derivatives morpholinyl mercaptobenzothiazole and N-cyclohexyl-2-benzothiazyl sulfenamide were converted into dibenzothiazyl disulfide. In the presence of glutathione, both the sulfenamide derivatives and the dibenzothiazyl disulfide were rapidly converted into 2-mercaptobenzothiazole. The findings explain the "cross-sensitivities" reported for the mercaptobenzothiazole group as a result of chemical reactions resulting in one main hapten. The use of a single substance for patch testing for mercaptobenzothiazole hypersensitivity is proposed.


[Absorption, distribution, metabolism and excretion of N-cyclohexyl-2-benzothiazyl sulfenamide (CBS), a vulcanizing accelerator, in rats]

T Adachi, A Tanaka, T Yamaha
PMID: 2748955   DOI: 10.3769/radioisotopes.38.5_255

Abstract

Absorption, distribution, metabolism and excretion were studied in rats following a single oral administration of N-cyclohexyl-2-benzothiazyl sulfenamide (CBS) at a dose of 250 mg/kg. About 65% and 24% of the dose were excreted into urine and feces, respectively, for 3 days after administration of labeled CBS (cyclohexyl-14C). Biliary excretion amounted to about 5% of the dose for 3 days. While about 92% of the dose was recovered in urine and feces at a ratio of 1:1 within 3 days when 14C-2CBS was given. No specific organ-affinity was observed in distribution study. Cyclohexylamine and 2-mercaptobenzothiazole were identified as urinary metabolites.


Evaluation of the teratogenic potential of the rubber accelerator N-cyclohexyl-2-benzothiazylsulfenamide in rats

M Ema, T Murai, T Itami, H Kawasaki, S Kanoh
PMID: 2745926   DOI: 10.1002/jat.2550090309

Abstract

The teratogenicity of N-cyclohexyl-2-benzothiazylsulfenamide (CBS) was studied in Wistar rats. Pregnant rats were given CBS at a dosage of 0.001, 0.01, 0.1 or 0.5% in the diet from Day 0 to Day 20 of pregnancy. Daily intakes of CBS were 0.7 mg kg-1 for the 0.001% group, 7.1 mg kg-1 for the 0.01% group, 69.6 mg kg-1 for the 0.1% group and 288.8 mg kg-1 for the 0.5% group. Maternal body weight gain during pregnancy in the 0.1 and 0.5% groups was significantly lowered. Food consumption during pregnancy in the CBS-treated groups, except for the 0.5% group, did not differ from that in the control group. Neither death nor clinical signs of toxicity were noted in the pregnant females of any group. Lowered weight in fetuses and the placentae were observed in the 0.5% group. There were no significant compound-related effects on the incidences of pre- and post-implantation losses and the number and ratio of live fetuses. Morphological examinations of the fetuses revealed no evidence of teratogenesis. It could be concluded that CBS possesses no adverse effects on the prenatal development of the offspring in rats at doses employed in the present study.


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